2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-18(17-10-19-23(21-17)16-4-2-1-3-5-16)20-15-6-8-22(12-15)11-14-7-9-25-13-14/h1-5,7,9-10,13,15H,6,8,11-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIACTFQSYABCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 296.36 g/mol. The structural components include a triazole ring, a phenyl group, and a thiophenylmethyl-pyrrolidine moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that certain triazole derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. For instance, compounds with similar structures have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. In vitro studies revealed that certain triazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, outperforming established chemotherapeutics like doxorubicin . The mechanism involves the induction of apoptosis and cell cycle arrest through TS inhibition.
Enzyme Inhibition
Inhibitory effects on various enzymes have been observed with triazole-containing compounds. For example, some derivatives have shown moderate inhibition against carbonic anhydrase-II, a key enzyme in physiological processes such as respiration and acid-base balance. Molecular docking studies indicated that these compounds bind effectively to the active site of the enzyme, suggesting a potential pathway for therapeutic intervention .
Case Studies
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound may inhibit enzymes critical for cellular processes (e.g., TS and carbonic anhydrase), leading to disrupted cell proliferation.
- Receptor Binding : It may also bind to receptors involved in signaling pathways related to cancer progression or microbial resistance.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 1,2,3-triazoles exhibit a broad spectrum of biological activities. The specific biological profile of 2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide is still under investigation, but several potential applications have been identified:
Anticancer Activity
Compounds containing the triazole core have demonstrated anticancer properties. For instance:
- Mechanism of Action : Triazole derivatives may inhibit key enzymes involved in cancer cell proliferation and survival.
- Case Studies : Various studies have shown that similar compounds can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) through mechanisms like DNA synthesis inhibition .
Antimicrobial Properties
The compound may also exhibit antimicrobial activities:
- Research Findings : Triazole derivatives have been reported to possess antibacterial and antifungal properties. For example, studies on related compounds have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
Antiviral Applications
There is potential for antiviral applications:
- Influenza Virus Targeting : Research has focused on developing compounds that disrupt viral polymerase activity, which is crucial for viral replication. Similar structures have shown promise in inhibiting influenza virus polymerase .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic strategies that require careful optimization to ensure high yields and purity.
Synthesis Steps:
- Formation of the Triazole Ring : Often achieved through click chemistry methods involving azides and alkynes.
- Pyrrolidine Integration : The pyrrolidine structure can be synthesized using amine coupling reactions.
- Final Carboxamide Formation : The carboxamide group is introduced via acylation reactions.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique attributes of 2-phenyl-N-{1-[thiophen-3-yil)methyl]pyrrolidin -3-yil}-2H -1,2,3-triazole -4-carboxamide against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-bromophenyl)-1H-pyrazole | Pyrazole ring with phenyl substitution | Anticancer properties |
| N-(4-methoxyphenyl)-N'-(5-methylthiazolyl)urea | Urea derivative with thiazole | Anticancer activity |
| 1-(benzothiazolyl)-5-(phenyl)-1H-pyrazole | Benzothiazole fused with pyrazole | Antimicrobial activity |
Q & A
Q. What are the common synthetic routes for 2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. A typical approach involves:
Thiophene-pyrrolidine intermediate synthesis : Reacting thiophene-3-carbaldehyde with pyrrolidine derivatives under reductive amination conditions to form the 1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl moiety .
Triazole-carboxamide assembly : Coupling 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with the pyrrolidine-thiophene intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or acetonitrile .
- Optimization : Use Design of Experiments (DoE) to vary solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. Et₃N), and temperature (room temp vs. reflux). Monitor yield via HPLC or LC-MS .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for H-5), thiophene protons (δ 6.8–7.5 ppm), and pyrrolidine methylene groups (δ 2.5–3.5 ppm). Compare with reference spectra of analogous triazole-thiophene hybrids .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and triazole C=N absorption (~1550 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out byproducts (e.g., incomplete coupling or oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?
- Methodological Answer :
- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) in both antimicrobial (e.g., Gram-positive bacteria) and mammalian cell lines (e.g., HEK293) to identify selective toxicity thresholds .
- Mechanistic studies : Perform ROS assays or mitochondrial membrane potential analysis to distinguish between targeted microbial inhibition and nonspecific cytotoxicity .
- Structural analogs : Synthesize derivatives with modified thiophene substituents (e.g., 2-thienyl vs. 3-thienyl) to isolate SAR trends .
Q. What strategies are recommended for computational modeling of this compound’s binding to biological targets (e.g., kinase enzymes)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the carboxamide and hinge region residues (e.g., Met793) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazole-thiophene moiety in hydrophobic pockets .
- Free energy calculations : Apply MM-PBSA to predict binding affinity changes upon substituent modification (e.g., replacing phenyl with fluorophenyl) .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots (e.g., oxidation of the pyrrolidine ring) .
- Prodrug design : Modify the carboxamide to a methyl ester or PEGylated derivative to enhance oral bioavailability .
- Tissue distribution studies : Use radiolabeled (³H or ¹⁴C) analogs to track accumulation in target organs vs. off-target tissues .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility screening : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol, hexane). Note that the carboxamide group enhances polarity, but the phenyl-thiophene moiety contributes to lipophilicity .
- Co-solvent systems : Optimize DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to balance solubility and biocompatibility .
- Crystallography : If low solubility persists, grow single crystals via slow evaporation (e.g., ethanol/ethyl acetate) to analyze packing motifs that hinder dissolution .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s enzyme inhibition activity?
- Methodological Answer :
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Vehicle controls : Test DMSO or ethanol at the same concentration used for compound dissolution to rule out solvent effects .
- Counter-screens : Assess activity against unrelated enzymes (e.g., carbonic anhydrase) to confirm target specificity .
Advanced Synthesis Challenges
Q. How can researchers optimize the stereoselective synthesis of the pyrrolidine-thiophene moiety?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity during reductive amination .
- Asymmetric catalysis : Screen chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) for hydrogenation of imine intermediates .
- HPLC separation : Employ chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers and assign configurations via circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
